molecular formula C8H16N2 B3430782 (1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 861418-82-8

(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B3430782
CAS RN: 861418-82-8
M. Wt: 140.23 g/mol
InChI Key: FUMTXFNRSOTREL-YUMQZZPRSA-N
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Description

“(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” is an organic compound that belongs to the family of amidines. It is also known as DIPEA or DEAD. The IUPAC name for this compound is (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane . The CAS Number is 861418-82-8 .


Molecular Structure Analysis

The molecular weight of “(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” is 140.23 . The InChI code for this compound is 1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3/t7-,8-/m0/s1 .


Physical And Chemical Properties Analysis

“(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” is a liquid . It has a relatively low boiling point of 165°C. It is hygroscopic in nature and can absorb moisture from the air.

Scientific Research Applications

Synthesis of Chiral Diazabicyclic Ligands

“(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” can be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands are applicable in the preparation of dicopper (II) complexes .

Preparation of Diazabicyclo[2.2.1]heptane Derivatives

This compound can also serve as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives . These derivatives can be used as catalysts in asymmetric catalysis reactions .

Organocatalyst in Biginelli Reaction

“(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” can act as an organocatalyst in the Biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .

Synthesis of Novel Derivatives

Novel derivatives of “(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” can be synthesized and evaluated as potential ligands in asymmetric catalysis .

Asymmetric Diels-Alder Reactions

These novel derivatives can be used as chiral ligands in asymmetric Diels-Alder reactions .

Enantioselective Diethylzinc Addition to Benzaldehyde

The novel derivatives can also be used in the enantioselective diethylzinc addition to benzaldehyde .

Chiral Brønsted Acids in α-Amination

The novel derivatives can be used as chiral Brønsted acids in the α-amination of ethyl α-cyano-α-phenylacetate .

Organocatalysts in the Biginelli Reaction

Three “(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” derivatives can be applied as chiral organocatalysts in the Biginelli reaction .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H314, and H335 . This indicates that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMTXFNRSOTREL-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@@H]2C[C@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane
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(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane

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